molecular formula C18H23N5O3 B2403649 2-METHYL-4-(2-METHYLPROPYL)-1,5-DIOXO-N-(PROPAN-2-YL)-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE CAS No. 1105219-77-9

2-METHYL-4-(2-METHYLPROPYL)-1,5-DIOXO-N-(PROPAN-2-YL)-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE

Cat. No.: B2403649
CAS No.: 1105219-77-9
M. Wt: 357.414
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-4-(2-METHYLPROPYL)-1,5-DIOXO-N-(PROPAN-2-YL)-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE is a complex organic compound with a unique structure that includes a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-(2-METHYLPROPYL)-1,5-DIOXO-N-(PROPAN-2-YL)-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the triazoloquinazoline core through cyclization reactions, followed by functionalization to introduce the isobutyl and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-(2-METHYLPROPYL)-1,5-DIOXO-N-(PROPAN-2-YL)-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-METHYL-4-(2-METHYLPROPYL)-1,5-DIOXO-N-(PROPAN-2-YL)-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-isobutyl-N-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydroquinazoline-8-carboxamide: Lacks the triazole ring, which may affect its biological activity and chemical reactivity.

    4-isobutyl-N-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-8-carboxamide: Contains a pyrimidine ring instead of a quinazoline ring, potentially altering its properties.

Uniqueness

The presence of the triazoloquinazoline core in 2-METHYL-4-(2-METHYLPROPYL)-1,5-DIOXO-N-(PROPAN-2-YL)-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE distinguishes it from similar compounds. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-4-(2-methylpropyl)-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-10(2)9-22-16(25)13-7-6-12(15(24)19-11(3)4)8-14(13)23-17(22)20-21(5)18(23)26/h6-8,10-11H,9H2,1-5H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFUWXZWRHVSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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